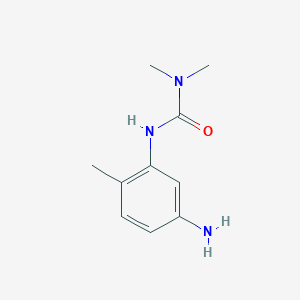

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

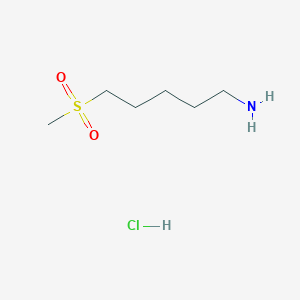

The compound “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications in medicinal chemistry due to their versatile reactivity and biological activity .

Synthesis Analysis

While specific synthesis methods for “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” were not found, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine .

Chemical Reactions Analysis

Urea derivatives, including “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea”, can undergo a variety of chemical reactions. These can include reactions with electrophiles due to the nucleophilic nature of the nitrogen atoms, or hydrolysis under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would depend on its exact molecular structure. Urea derivatives generally have polar characteristics due to the presence of the carbonyl and amine groups .

Applications De Recherche Scientifique

Enzymology of Arsenic Metabolism

Research in the field of toxicology and pharmacology has explored the enzymology involved in the biotransformation of inorganic arsenic, leading to the identification of monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)) as metabolic products in humans exposed to arsenic. This area of research is crucial for understanding the detoxification mechanisms and the role of specific proteins, such as monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase, in arsenic biotransformation. The study proposes a new mechanism involving hydrogen peroxide for detoxifying arsenite and its methylated derivatives, highlighting the complex interplay of metabolic pathways in response to toxic exposure (Aposhian et al., 2004).

DNA Methyltransferase Inhibitors

In the context of oncology, research has focused on DNA methyltransferase inhibitors, which have shown potential in inhibiting hypermethylation and restoring suppressor gene expression. These inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, demonstrate the importance of understanding DNA methylation in the regulation of gene expression and its implications for cancer treatment. The review by Goffin and Eisenhauer (2002) explores the current state of DNA methyltransferase inhibitor research and their application in clinical settings, offering insights into the complex relationship between epigenetic modifications and cancer (Goffin & Eisenhauer, 2002).

Pharmacological Properties of Chlorogenic Acid

Another relevant area of research is the study of chlorogenic acid (CGA), a phenolic compound with various biological and pharmacological effects. Research in this field has uncovered the antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties of CGA, among others. This comprehensive review by Naveed et al. (2018) discusses the therapeutic roles of CGA and its potential in treating metabolic disorders, highlighting the importance of natural compounds in drug discovery and therapeutic applications (Naveed et al., 2018).

Safety and Hazards

Orientations Futures

The future directions for research on “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would likely depend on its biological activity and potential applications. Urea derivatives are a focus of ongoing research in medicinal chemistry, with potential applications in the development of new pharmaceuticals .

Mécanisme D'action

Mode of Action

1-(5-Amino-2-methylphenyl)-3,3-dimethylurea interacts with its target, the mitochondrial complex I, by inhibiting its electron transport activity . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .

Propriétés

IUPAC Name |

3-(5-amino-2-methylphenyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJQQMQKYWCCNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride](/img/structure/B1380102.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)